2-(((5-(乙硫基)-4-苯乙基-4H-1,2,4-三唑-3-基)甲基)硫基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

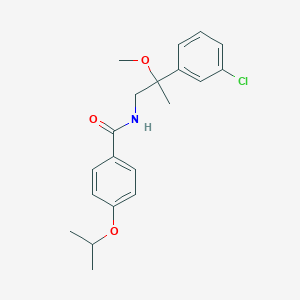

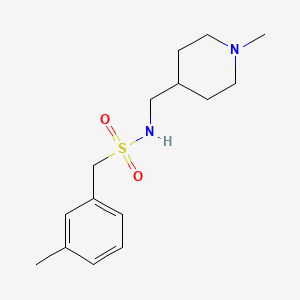

The compound “2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine” is a complex organic molecule that contains a pyrimidine ring, which is a heterocyclic aromatic compound . Pyrimidines are common in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .

Synthesis Analysis

The synthesis of such compounds often involves the use of organolithium reagents . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be investigated using computational tools . These tools can help identify their molecular and electronic behavior. The introduction of a thiol group may be considered to be a less known direction of chemical modification. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .Chemical Reactions Analysis

The chemical reactions involving pyrimidines often involve nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .科学研究应用

合成应用

对包括三唑和嘧啶在内的杂芳族化合物进行的研究表明了它们在构建复杂分子结构方面的合成效用。例如,1H-1,2,3-三唑并[1,5-a]噻吩并[3,2-d]嘧啶和相关杂环化合物的合成已通过涉及活性亚甲基腈和 3-叠氮基-2-取代噻吩的反应实现。这些方法突出了利用 2-(((5-(乙硫基)-4-苯乙基-4H-1,2,4-三唑-3-基)甲基)硫基)嘧啶等化合物构建具有在药物化学和材料科学中潜在应用的新型杂环骨架的潜力 (Westerlund, 1980).

生物活性

已对该化学家族中的化合物进行了抗菌活性评估,为开发新的治疗剂提供了基础。例如,新型噻吩嘧啶衍生物显示出显着的抗菌活性,表明此类化合物在药物发现和开发过程中的潜力 (Bhuiyan 等,2006)。这表明可以探索 2-(((5-(乙硫基)-4-苯乙基-4H-1,2,4-三唑-3-基)甲基)硫基)嘧啶的衍生物用于类似的生物学应用。

光学和电子特性

对硫代嘧啶衍生物的研究也扩展到其光学和电子特性的研究。例如,探索硫代嘧啶衍生物在非线性光学 (NLO) 应用中的潜力突出了这些化合物在光子学和光电子学等领域中的潜力 (Hussain 等,2020)。此类研究强调了三唑和嘧啶衍生物在促进技术和材料科学进步方面的多功能性。

作用机制

The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and the biological system they interact with. For example, an increase in hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .

安全和危害

未来方向

属性

IUPAC Name |

2-[[5-ethylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5S2/c1-2-23-17-21-20-15(13-24-16-18-10-6-11-19-16)22(17)12-9-14-7-4-3-5-8-14/h3-8,10-11H,2,9,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEKDPIQPQUIDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(morpholin-4-yl)propan-1-one](/img/structure/B2389160.png)

![9-(4-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2389162.png)

![methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2389164.png)

![4-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylpyridine](/img/structure/B2389167.png)

![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2389168.png)

![N-[[4-[2-(Cyclopropanecarbonylamino)acetyl]morpholin-3-yl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2389169.png)

![2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2389172.png)

![1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride](/img/structure/B2389176.png)